7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
[7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is a complex organic compound characterized by its unique structure, which includes benzothiazole, pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, and phenyl ether moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenating agents, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, bases, acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, [7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
- 2-(2-Hydroxy-5-methylphenyl)benzotriazole
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
Compared to similar compounds, [7-(1,3-BENZOTHIAZOL-2-YL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL]METHYL PHENYL ETHER stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18N6OS |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[11,12-dimethyl-4-(phenoxymethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H18N6OS/c1-14-15(2)29(23-25-17-10-6-7-11-18(17)31-23)21-20(14)22-26-19(27-28(22)13-24-21)12-30-16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
InChI Key |
IHJIABJJHZXALJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C |
Origin of Product |
United States |
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